molecular formula C7H8N2O3 B1514694 4-Methoxy-2-methyl-5-nitropyridine

4-Methoxy-2-methyl-5-nitropyridine

Cat. No.: B1514694
M. Wt: 168.15 g/mol
InChI Key: ULWJGKSIIVPODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-5-nitropyridine (CAS No. 6635-90-1) is a nitropyridine derivative characterized by a pyridine ring substituted with methoxy (-OCH₃) at position 4, methyl (-CH₃) at position 2, and nitro (-NO₂) at position 3. This compound is synthesized via nucleophilic substitution reactions, often involving nitration and methoxylation steps. For example, methoxy-substituted pyridines are typically prepared using protocols involving halogen displacement with methoxide ions, as described in general pyridine functionalization methodologies . The nitro group at position 5 enhances electron-withdrawing properties, making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural features also influence reactivity in further substitutions, such as reductions or coupling reactions.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-methoxy-2-methyl-5-nitropyridine

InChI

InChI=1S/C7H8N2O3/c1-5-3-7(12-2)6(4-8-5)9(10)11/h3-4H,1-2H3

InChI Key

ULWJGKSIIVPODF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

2-Methoxy-3-nitro-4-methylpyridine (Similarity: 0.77)

  • Substituents : Methoxy (position 2), nitro (position 3), methyl (position 4).
  • Synthesis : Prepared via nitration of 2-methoxy-4-methylpyridine, achieving moderate yields (~75–80%) under optimized conditions .

4-Chloro-2-methoxy-3-nitropyridine (Similarity: 0.80)

  • Substituents : Chloro (position 4), methoxy (position 2), nitro (position 3).
  • Key Difference : Chlorine at position 4 introduces stronger electron-withdrawing effects, enhancing stability but complicating further nucleophilic substitutions.
  • Applications : Used as a precursor in antiviral drug synthesis due to its halogenated aromatic system .

Functional Group Variations

4-Methyl-2-(methylthio)-5-nitropyridine (CAS 66665-86-9)

  • Substituents : Methylthio (-SCH₃) at position 2, methyl at position 4, nitro at position 4.
  • Key Difference : The methylthio group, being less polar than methoxy, reduces solubility in polar solvents but increases lipophilicity, making it suitable for lipid-soluble drug formulations .
  • Synthesis : Achieved via thiolation reactions, with yields comparable to methoxylation (~80–85%) .

2-Hydroxy-4-methyl-5-nitropyridine (CAS 6921-64-8)

  • Substituents : Hydroxy (-OH) at position 2, methyl at position 4, nitro at position 5.
  • Key Difference : The hydroxy group enables hydrogen bonding, improving crystallinity but requiring protection during synthetic steps to avoid side reactions .

Preparation Methods

Nitration of Methylpyridines

A crucial step in the preparation is the selective nitration of 2-methylpyridine derivatives to form nitro-substituted intermediates. Traditional nitration with nitric acid and sulfuric acid often suffers from low yields and poor regioselectivity.

An improved method involves nitration using dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperature (-11 °C). This method provides better yields and selectivity compared to classical nitration:

Starting Material Product Yield (%) Notes
2-Methylpyridine 2-Methyl-3-nitropyridine 42 N2O5/SO2 nitration at -11 °C
3-Methylpyridine 3-Methyl-5-nitropyridine 29 Same conditions

This approach avoids electrophilic aromatic substitution on phenyl rings and improves regioselectivity.

Methoxylation via Nucleophilic Substitution

The introduction of the methoxy group at the 4-position can be achieved by nucleophilic substitution of a chloro or amino precursor. For example, 2-chloro-5-nitropyridine can be reacted with sodium methoxide in methanol under reflux to yield 2-methoxy-5-nitropyridine with high purity and yield:

Reagent Amount Conditions Product Yield (%) Purity (HPLC)
2-Chloro-5-nitropyridine 15.85 g (0.1 mol) Methanol, reflux 1 h 96.49 98.78%
Sodium methoxide 6.48 g (0.12 mol)

After reaction, methanol is removed under reduced pressure, and the product is crystallized from water to obtain light brown needle crystals.

Continuous Flow Synthesis for Related Methoxy-Nitro Compounds

A modern approach for related compounds such as 4-methoxy-2-nitroaniline employs continuous flow reactors for acetylation, nitration, and hydrolysis steps, achieving high yield (>85%) and purity (>99%) with precise control over reaction parameters:

Step Reaction Conditions Yield (%) Purity (%)
Acetylation 4-Methoxyaniline + acetic anhydride 25 °C, 133 min High -
Nitration With nitrating reagent 25 °C, 10 min High -
Hydrolysis Hydrolysis of nitroacetanilide 40 °C, 40 min High >99

This method avoids batch reaction drawbacks, improves selectivity, and is scalable industrially.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Purity (%) Notes
Nitration (N2O5/SO2) 2-Methylpyridine, -11 °C 42 - Better regioselectivity vs HNO3/H2SO4
Methoxylation 2-Chloro-5-nitropyridine, NaOMe, reflux 96.49 98.78 High yield and purity
Catalytic Reduction 10% Pd/C, H2, 60 °C, 0.01 MPa 92.55 98.93 For related amino intermediates
Continuous Flow Synthesis 4-Methoxyaniline derivatives, multi-step >85 >99 Precise control, scalable industrially

Research Findings and Industrial Relevance

  • The use of N2O5/SO2 nitration provides a cleaner, more selective alternative to traditional mixed acid nitration, reducing by-products and improving yields.
  • Methoxylation via nucleophilic substitution in methanol with sodium methoxide is efficient and yields high-purity products suitable for further transformations.
  • Catalytic hydrogenation with Pd/C allows mild reduction conditions, minimizing waste and ensuring environmentally friendly processes.
  • Continuous flow techniques enhance safety, reproducibility, and scalability, significantly improving yield and purity for nitro-methoxy aromatic compounds.

These methods collectively offer a robust toolkit for the preparation of 4-methoxy-2-methyl-5-nitropyridine and related compounds, balancing efficiency, environmental impact, and industrial feasibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.